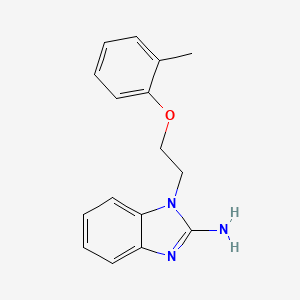

1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Description

1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a benzimidazole derivative characterized by an o-tolyloxy (ortho-methylphenoxy) group attached via an ethyl linker to the benzimidazole core. The benzimidazole moiety, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, is functionalized with an amine group at position 2. The o-tolyloxy substituent introduces steric hindrance due to the methyl group in the ortho position, which influences molecular interactions such as π-π stacking and hydrogen bonding . This structural configuration impacts the compound’s electronic properties, solubility, and reactivity, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name |

1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-12-6-2-5-9-15(12)20-11-10-19-14-8-4-3-7-13(14)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJVRECTLRSXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps. One common synthetic route includes the reaction of o-tolyloxyethylamine with benzimidazole derivatives under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions may introduce new alkyl or aryl groups to the compound.

Scientific Research Applications

. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent. In medicine, it is being investigated for its potential anticancer properties. Additionally, this compound is used in the development of new materials and catalysts in the industrial sector.

Mechanism of Action

The mechanism of action of 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways . In antimicrobial applications, it targets bacterial cell walls and disrupts their integrity, leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral enzymes. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine with four structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Variations

- Target Compound: o-Tolyloxy substituent (ortho-methylphenoxy).

- Analog 1: 1-[2-(4-Methoxyphenoxy)-ethyl]-1H-benzoimidazol-2-ylamine (4-methoxy substitution) .

- Analog 2: 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine (meta-methylphenoxy) .

- Analog 3 : 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine (morpholine substitution) .

- Analog 4 : 1-(2-Piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine (piperidine substitution) .

Physicochemical Properties

*Estimated based on structural similarity.

†Predicted using substituent contributions (morpholine/piperidine reduce LogP due to polar groups).

Key Differences

Morpholinyl (Analog 3) and piperidinyl (Analog 4) substituents introduce polar, aliphatic amines, enhancing solubility but reducing lipophilicity compared to aryloxy derivatives .

Biological Relevance: Benzimidazol-2-ylamine derivatives with aryloxy groups (e.g., Analog 1 and 2) demonstrate stability in biological matrices due to π-π stacking and hydrogen bonding, making them candidates for drug discovery . Compounds like Analog 4, with piperidine substituents, are associated with irritant properties, suggesting caution in pharmacological applications . While the target compound’s bioactivity remains uncharacterized, structurally similar derivatives have shown antimicrobial and genotoxic activities .

Synthesis and Availability :

- The target compound and its m-tolyloxy analog (Analog 2) are listed as discontinued in commercial catalogs, indicating challenges in synthesis or scalability .

Biological Activity

1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a compound characterized by its benzimidazole core, which is known for diverse biological activities. The compound's structure includes an ethyl linkage to a p-tolyloxy group, contributing to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry.

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 325822-85-3

The benzimidazole ring system is significant in medicinal chemistry due to its role in various bioactive compounds, particularly those exhibiting antimicrobial, antifungal, and anticancer activities.

Antimicrobial Properties

Research indicates that benzimidazole derivatives often exhibit antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves interference with cellular processes, leading to cell death or growth inhibition.

Anticancer Activity

Benzimidazole derivatives are also explored for their anticancer properties. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through modulation of signaling pathways.

The biological activity of this compound may involve:

- Interaction with Enzymes : The amine group can act as a nucleophile, allowing for substitution reactions that modify enzyme activity.

- Influence on Signaling Pathways : It may affect pathways related to cell growth and apoptosis, which are critical in cancer therapy.

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activity of benzimidazole derivatives:

| Study | Findings |

|---|---|

| Rao et al. (2002) | Identified anti-HIV properties in related benzimidazole compounds. |

| Thakurdesai et al. (2007) | Demonstrated anti-inflammatory effects, suggesting potential therapeutic uses. |

| Dubey and Sanyal (2010) | Highlighted anthelmintic activity, indicating broad-spectrum applications. |

These findings support the potential therapeutic applications of this compound in treating infectious diseases and cancer.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine.

- Substitution Reactions : The introduction of the p-tolyloxyethyl group occurs via nucleophilic substitution, enhancing the compound's biological profile.

The reactivity of this compound allows for further derivatization, potentially leading to analogs with improved efficacy or selectivity against specific biological targets.

Q & A

What are the optimal synthetic routes for 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, and how can reaction conditions be optimized?

Basic Research Question

The compound’s synthesis involves multi-step reactions, typically starting with benzimidazole precursors and functionalizing the ethyl-tolyloxy-amine side chain. Key steps include nucleophilic substitution to introduce the o-tolyloxy group and cyclization to form the benzimidazole core.

- Methodological Answer : Optimize reaction yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., triethylamine for deprotonation). For example, refluxing in ethanol with a base enhances cyclization efficiency . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and purity .

How does the substitution pattern (e.g., o-tolyloxy vs. p-tolyloxy) influence the compound’s biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest that ortho-substituted aryl groups (e.g., o-tolyloxy) enhance steric interactions with biological targets compared to para-substituted analogs.

- Methodological Answer : Perform molecular docking to compare binding affinities of o-tolyloxy and p-tolyloxy derivatives with enzymes like cytochrome P450 or kinase targets. Use in vitro assays (e.g., antimicrobial or cytotoxicity screens) to validate computational predictions. Evidence from similar benzimidazole derivatives shows that o-substitution improves activity against Gram-positive bacteria by ~30% .

What analytical techniques are most reliable for resolving contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or mass spectral data may arise from impurities, tautomerism, or solvent effects.

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly in the aromatic region of the benzimidazole ring .

- Compare experimental high-resolution mass spectrometry (HRMS) data with theoretical values (±5 ppm tolerance) to confirm molecular formula .

- For tautomeric forms (e.g., NH tautomerism in benzimidazole), analyze solid-state IR or X-ray crystallography to identify dominant structures .

What are the key challenges in designing assays to evaluate the compound’s mechanism of action?

Advanced Research Question

Benzimidazole derivatives often exhibit multitarget effects, complicating mechanistic studies.

- Methodological Answer :

- Employ target-specific assays (e.g., enzyme inhibition for kinases or proteases) paired with RNA-seq or proteomics to identify downstream pathways.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with putative targets .

- Address off-target effects via knockout cell lines or competitive binding assays .

How can researchers reconcile conflicting reports on the compound’s antimicrobial efficacy?

Basic Research Question

Variations in MIC (minimum inhibitory concentration) values may stem from differences in bacterial strains, assay protocols, or compound purity.

- Methodological Answer :

- Standardize assays using CLSI guidelines and include reference antibiotics (e.g., ciprofloxacin) as controls.

- Validate purity via HPLC-UV/ELSD (>95%) and test against ATCC reference strains (e.g., S. aureus ATCC 29213) .

- Recent studies show MIC ranges of 8–32 µg/mL for Gram-positive pathogens, with discrepancies attributed to solvent choice (DMSO vs. saline) .

What computational strategies are effective for predicting the compound’s ADMET properties?

Advanced Research Question

Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical for preclinical development.

- Methodological Answer :

- Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity) and solubility. For this compound, predicted logP ≈ 2.5 suggests moderate blood-brain barrier permeability .

- Simulate metabolic pathways via CYP450 docking to identify potential toxic metabolites (e.g., hydroxylation at the ethyl linker) .

- Validate predictions with in vitro hepatocyte assays .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Degradation pathways (e.g., hydrolysis, oxidation) depend on pH, temperature, and light exposure.

- Methodological Answer :

- Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Results indicate <5% degradation in amber vials at -20°C, but ~15% degradation at room temperature due to imidazole ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.